3-Cyanopropane-1-sulfonyl chloride chemical properties
3-Cyanopropane-1-sulfonyl chloride chemical properties
An In-depth Technical Guide to 3-Cyanopropane-1-sulfonyl Chloride: Properties, Reactivity, and Applications
Introduction
3-Cyanopropane-1-sulfonyl chloride, identified by CAS Number 81926-29-6, is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1] Its structure incorporates a reactive sulfonyl chloride group and a versatile nitrile moiety, making it a valuable building block for the synthesis of complex molecules. The sulfonyl chloride provides a highly electrophilic center for coupling with a wide array of nucleophiles, while the cyano group serves as a handle for subsequent chemical transformations or as a key pharmacophoric element. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for professionals in drug development.
Physicochemical and Structural Properties
Understanding the fundamental properties of 3-Cyanopropane-1-sulfonyl chloride is crucial for its effective use in synthesis. These properties dictate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 81926-29-6 | [1] |
| Molecular Formula | C₄H₆ClNO₂S | [2] |
| Molecular Weight | 167.61 g/mol | [2] |
| Canonical SMILES | C(CCS(=O)(=O)Cl)C#N | [3] |
| InChI Key | GPKDGVXBXQTHRY-UHFFFAOYSA-N | |
| Appearance | Data not widely available; likely a liquid or low-melting solid. | |
| Boiling Point | Data not widely available; related compounds like 3-chloropropanesulfonyl chloride boil at ~70 °C at 0.5 mmHg. | [4] |
| Density | Data not widely available; related compounds have densities around 1.456 g/mL. | [4] |
| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Diethyl Ether). Reacts with protic solvents (e.g., water, alcohols). | [5][6] |
| Stability | Highly sensitive to moisture and air.[5][7] Reacts violently with water.[5] |
Synthesis of Aliphatic Sulfonyl Chlorides
While a specific, peer-reviewed synthesis for 3-Cyanopropane-1-sulfonyl chloride is not prominently documented, its preparation can be inferred from general and robust methods for synthesizing aliphatic sulfonyl chlorides. A prevalent and environmentally conscious approach involves the oxidative chlorination of S-alkyl isothiourea salts, which are stable, odorless precursors.[8][9]
The process begins with the formation of the S-alkyl isothiourea salt from an appropriate alkyl halide (e.g., 4-chlorobutyronitrile) and thiourea. This salt is then subjected to oxidative chlorination using an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) under acidic conditions to yield the target sulfonyl chloride.[9]
Caption: General workflow for synthesizing aliphatic sulfonyl chlorides.
Core Reactivity and Mechanistic Insights
The chemistry of 3-Cyanopropane-1-sulfonyl chloride is dominated by the high electrophilicity of the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfonyl group highly susceptible to attack by a wide range of nucleophiles.[10]
Nucleophilic Substitution at the Sulfonyl Group
This is the most common and synthetically useful reaction class for sulfonyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ion acts as an excellent leaving group.[10][11]
-
Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry.[12] 3-Cyanopropane-1-sulfonyl chloride reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form stable sulfonamides. The base is crucial as it neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols will attack the sulfonyl chloride to yield sulfonate esters.[10][13] These esters are themselves good leaving groups and can be used in subsequent substitution reactions.
-
Hydrolysis: Sulfonyl chlorides react readily, often violently, with water to produce the corresponding sulfonic acid (in this case, 4-cyano-1-propanesulfonic acid) and hydrochloric acid.[5][6] This reactivity underscores the critical need for anhydrous conditions during synthesis and handling.
Caption: Key nucleophilic substitution reactions.
Reactivity of the Nitrile Group
The cyano group offers a secondary site for functionalization, which can be addressed before or after the sulfonyl chloride has reacted.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transforms the molecule into an amino-sulfonyl chloride or a diamine-sulfonamide scaffold.
-
Cyclization: The bifunctional nature of the molecule allows for intramolecular reactions. For example, after forming a sulfonamide with a suitable nucleophile, conditions can be chosen to induce cyclization involving the nitrile group, leading to heterocyclic structures like cyclic sulfonamides (sultams).
Applications in Drug Discovery and Development
The dual reactivity of 3-Cyanopropane-1-sulfonyl chloride makes it a powerful tool for constructing diverse molecular libraries for high-throughput screening.
-
Scaffold for Sulfonamide Drugs: The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide range of therapeutics including antibiotics, diuretics, and enzyme inhibitors.[14][15] This reagent provides a direct route to introduce a sulfonamide linked to a three-carbon chain with a terminal nitrile.
-
Bifunctional Linker: It can be used to tether different molecular fragments. For instance, the sulfonyl chloride can react with a protein or biomolecule, leaving the nitrile group available for "click" chemistry or for coupling to a reporter molecule.[16]
-
Synthesis of Heterocycles: It is a precursor for synthesizing various sulfur- and nitrogen-containing heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.[17]
Representative Experimental Protocol: Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of a sulfonamide from 3-Cyanopropane-1-sulfonyl chloride and a generic primary amine.
Objective: To synthesize N-alkyl-4-cyanopropane-1-sulfonamide.
Materials:
-
3-Cyanopropane-1-sulfonyl chloride
-
Primary Amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the primary amine (1.0 eq) and anhydrous DCM (approx. 0.2 M).
-
Addition of Base: Triethylamine (1.2 eq) is added to the solution. The mixture is cooled to 0 °C in an ice bath. Causality: The base neutralizes the HCl formed, preventing side reactions and driving the reaction to completion.
-
Addition of Sulfonyl Chloride: 3-Cyanopropane-1-sulfonyl chloride (1.1 eq) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Slow, cold addition controls the exothermic reaction and minimizes the formation of byproducts.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Safety, Handling, and Storage
Due to its high reactivity, 3-Cyanopropane-1-sulfonyl chloride must be handled with care, following strict safety protocols. The safety profile is similar to other aliphatic sulfonyl chlorides.[5][18]
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Moisture Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5][6]
-
Inhalation Hazard: Vapors and mists are irritating to the respiratory system and may be harmful or fatal if inhaled.[7]
-
Lachrymator: The substance can cause tearing.[7]
-
-
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[18]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[5]
-
Avoid inhalation of vapors or mists.[20]
-
Keep away from water, strong bases, alcohols, and amines.[5]
-
Storage:
Conclusion
3-Cyanopropane-1-sulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature, combining a reactive sulfonyl chloride and a modifiable nitrile group, provides chemists with a powerful tool for creating complex molecular architectures. Its primary application lies in the straightforward synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents. While its reactivity demands careful handling and anhydrous conditions, a thorough understanding of its properties allows for its effective and safe use in the discovery and development of new chemical entities.
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